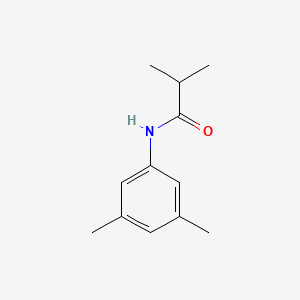

N-(3,5-dimethylphenyl)-2-methylpropanamide

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “N-(3,5-dimethylphenyl)-2-methylpropanamide” is not explicitly provided in the available resources . However, similar compounds like “N-(3,5-Dimethylphenyl)acetamide” and “N-(3,5-Dimethylphenyl)alanine” have been analyzed .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,5-dimethylphenyl)-2-methylpropanamide” are not explicitly mentioned in the available resources .

Wissenschaftliche Forschungsanwendungen

Discovery and Anticonvulsant Activity of N-(3,5-dimethylphenyl)-2-methylpropanamide

Research indicates that N-(3,5-dimethylphenyl)-2-methylpropanamide derivatives exhibit significant anticonvulsant properties in various animal models. One such compound, after oral administration, antagonized maximal electroshock-induced seizures in mice effectively. Moreover, certain derivatives demonstrated potent sedative effects, significantly increasing hexobarbital-induced sleeping time in mice, marking them as some of the most potent potentiators of hexobarbital-induced sleeping time known (Robertson et al., 1987).

Use as a Chiral Organocatalyst

Butanamide, N‐(3,5‐dimethylphenyl)-2-(formylmethylamino)-3-methyl-, (2S)‐

N-(3,5-dimethylphenyl)-2-methylpropanamide derivatives, specifically the compound cited, is recognized as a chiral organocatalyst utilized in the asymmetric reduction of prochiral N-aryl ketimines. It's notable for its efficiency and the ability to undergo synthesis from commercially available precursors with a good overall yield. This utility is crucial in the creation of enantiomerically pure compounds, essential in various fields of chemical research (Noshi, 2014).

Pesticide Formulation and Analysis

Amitraz

In the context of pesticides, N-(3,5-dimethylphenyl)-2-methylpropanamide structures have been studied. The compound Amitraz (a formamidine pesticide) exhibits a specific conformation and crystal structure that lends to its effectiveness. The structure is stabilized by various intermolecular interactions, including hydrogen bonds and π–π interactions, forming one-dimensional chains. This structural integrity is vital for its pesticidal activity (Lee et al., 2013).

Antifungal Activity

Dimethylated Trifluoroatrolactamide Derivatives

Derivatives of N-(3,5-dimethylphenyl)-2-methylpropanamide, specifically dimethylated trifluoroatrolactamide, have been synthesized and characterized, revealing moderate antifungal activity. This indicates the potential use of these compounds in combating fungal infections or in the development of antifungal agents (Yang et al., 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8(2)12(14)13-11-6-9(3)5-10(4)7-11/h5-8H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRKPRMEOCIUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-methylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)

![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)

![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)

amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)

![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)

![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)

![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-isopropylacetamide](/img/structure/B5699829.png)

![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)

![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5699866.png)

![3-[(4-fluorobenzyl)thio]-5-(2-isopropoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5699867.png)